2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring and a pyrrolidine ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Formation of the Pyrrolidine Ring: This step may involve cyclization reactions using appropriate precursors.
Coupling of the Pyrazole and Pyrrolidine Rings: This can be done through various coupling reactions, such as amide bond formation or other condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)ethan-1-one: Lacks the pyrrolidine ring.
1-(Pyrrolidin-1-yl)ethan-1-one: Lacks the pyrazole ring.
4-Amino-1h-pyrazole: A simpler structure with only the pyrazole ring and amino group.
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of the pyrazole and pyrrolidine rings, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H14N4O/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12/h5-6H,1-4,7,10H2 |
InChI Key |
RWCHLZBUGLZXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)N |
Origin of Product |
United States |
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